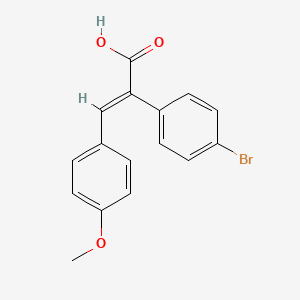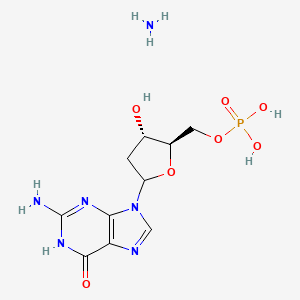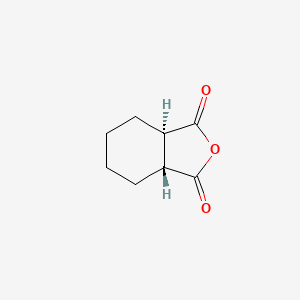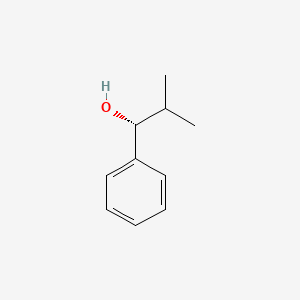![molecular formula C10H12N5Na4O14P3 B1143791 Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate CAS No. 14356-96-8](/img/structure/B1143791.png)
Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Guanosine triphosphate (trisodium salt) is a purine nucleoside triphosphate that plays a crucial role in various cellular processes. It is commonly referred to as guanosine 5’-triphosphate (trisodium salt) and is involved in energy transfer, signal transduction, and as a building block for RNA synthesis .
准备方法
合成路线和反应条件: 鸟苷 5’-三磷酸(三钠盐)通常通过鸟苷 5’-单磷酸的酶促磷酸化制备。此过程涉及使用特定的酶,这些酶促进磷酸基团添加到鸟苷 5’-单磷酸中,从而形成鸟苷 5’-三磷酸。 然后使用离子交换色谱法纯化该化合物 .
工业生产方法: 在工业环境中,鸟苷 5’-三磷酸(三钠盐)的生产遵循类似的酶促磷酸化方法。大规模生产涉及优化反应条件以确保高产率和纯度。 该化合物通常在低温下储存以保持其稳定性,因为它在较高温度下容易分解 .
化学反应分析
反应类型: 鸟苷 5’-三磷酸(三钠盐)会发生各种化学反应,包括水解、磷酸化和与蛋白质的结合相互作用。 它是 G 蛋白偶联受体 GTP 酶的底物,并参与细胞信号传导和循环相关的鸟嘌呤核苷酸交换因子 .
常用试剂和条件: 鸟苷 5’-三磷酸(三钠盐)的水解通常在水和特定酶(如 GTP 酶)的存在下发生。磷酸化反应涉及磷酸基团的转移,通常由激酶促进。 与蛋白质的结合相互作用在生理条件下发生,其中鸟苷 5’-三磷酸(三钠盐)充当配体 .
主要形成的产物: 鸟苷 5’-三磷酸(三钠盐)的水解导致形成鸟苷二磷酸 (GDP) 和无机磷酸。 磷酸化反应可以导致形成各种磷酸化的中间体,具体取决于所涉及的特定酶和底物 .
科学研究应用
化学: 在化学中,鸟苷 5’-三磷酸(三钠盐)被用作各种酶促反应的底物,包括那些涉及 RNA 聚合酶进行 RNA 合成的反应。 它也用于核苷酸相互作用和结合亲和力的研究 .
生物学: 在生物学研究中,鸟苷 5’-三磷酸(三钠盐)对于研究 G 蛋白偶联受体信号通路至关重要。 它用于研究 GTP 酶在细胞过程(如增殖、分化和凋亡)中的作用 .
医药: 在医药领域,鸟苷 5’-三磷酸(三钠盐)用于与癌症和其他涉及 GTP 酶信号通路疾病相关的研究。 它有助于了解疾病进展和潜在治疗靶点的分子机制 .
工业: 在工业应用中,鸟苷 5’-三磷酸(三钠盐)用于生产基于 RNA 的产品,并用作各种生化分析的试剂。 它也用于诊断工具和治疗剂的开发 .
作用机制
鸟苷 5’-三磷酸(三钠盐)通过激活信号转导 G 蛋白发挥作用。这些 G 蛋白参与各种细胞过程,包括增殖、分化和激活细胞内激酶级联反应。 小 GTP 酶(如 Ras 和 Rho)对鸟苷 5’-三磷酸(三钠盐)的水解调节增殖和凋亡 .
相似化合物的比较
类似化合物:
- 鸟苷 5’-二磷酸 (GDP)
- 鸟苷 5’-单磷酸 (GMP)
- 腺苷 5’-三磷酸 (ATP)
- 胞苷 5’-三磷酸 (CTP)
独特性: 鸟苷 5’-三磷酸(三钠盐)因其在 G 蛋白偶联受体信号传导中的特定作用及其参与各种细胞过程而独一无二。 与其他核苷三磷酸(如主要参与能量转移的腺苷 5’-三磷酸 (ATP))不同,鸟苷 5’-三磷酸(三钠盐)在信号转导和 RNA 合成中具有更专门的功能 .
属性
CAS 编号 |
14356-96-8 |
|---|---|
分子式 |
C10H12N5Na4O14P3 |
分子量 |
611.11 g/mol |
IUPAC 名称 |
tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChI 键 |
XCSVCFZQFRBYFA-ZVQJTLEUSA-J |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(N=C2[O-])N.[Na+].[Na+].[Na+].[Na+] |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] |
相关CAS编号 |
28141-84-6 (Parent) 86-01-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













